5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
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Description
5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Novel synthesis methods for related thiazolo[3,2-a]pyrimidine derivatives have been developed, such as the synthesis of spiro pyrano[2,3‐d]thiazolo[3,2‐a]pyrimidines via 1,3‐Dipolar Cycloaddition (Ling et al., 2013) and the Biginelli-type synthesis of 3,4-Dihydro-1H-indeno[1,2-d]pyrimidine-2,5-diones (Warekar et al., 2014).
- Structural Characterization: Detailed structural characterizations of these compounds are available, providing insights into their chemical properties, as seen in the synthesis and reaction studies of various thiazolo[3,2-a]pyrimidines (El-Gazzar et al., 2006).
Biological Activities
- Antimicrobial Activities: Certain thiazolo[3,2-a]pyrimidine derivatives show promising antimicrobial properties. For example, studies on Biginelli products of indandione have demonstrated antimicrobial activities (Dabholkar et al., 2012).
- Anticancer Potential: The synthesis of related thiazolo[3,2-a]pyrimidines has shown potential in anticancer applications. For instance, L-Proline catalyzed synthesis of thiazolopyrimidine derivatives revealed cytotoxic effects against certain cancer cell lines (Sukanya et al., 2022).
Pharmaceutical Applications
- Drug Discovery: The facile synthesis of thiazolo[3,2-a]pyrimidine derivatives makes them attractive for constructing libraries in drug discovery processes, as shown in the synthesis of thiazolo[5,4-d]pyrimidines (Chen et al., 2012).
Properties
IUPAC Name |
10-(4-heptylphenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-2-3-4-5-6-9-17-12-14-18(15-13-17)24-22-23(27-26-28(24)21(29)16-31-26)19-10-7-8-11-20(19)25(22)30/h7-8,10-15,24H,2-6,9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRURJYFMIKWBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)N=C5N2C(=O)CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.